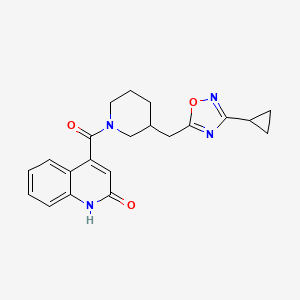

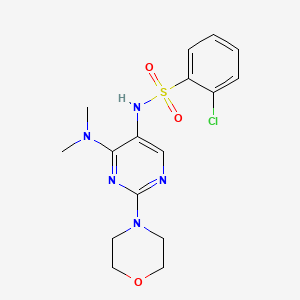

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as piperidine rings and quinolinone moieties, have been synthesized and analyzed, providing insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including substitution reactions, Michael addition, and cycloaddition reactions. For instance, a substitution reaction was used to synthesize a piperidin-4-yl methanone oxime derivative , while a Michael addition was employed in the formation of a novel quinolinone compound . These methods suggest that the synthesis of the target compound could also involve similar strategies, potentially starting with commercially available reagents and employing a sequence of reactions to introduce the various functional groups present in the molecule.

Molecular Structure Analysis

X-ray crystallography has been used to confirm the structure of similar compounds, revealing that the piperidine ring can adopt a chair conformation . The geometry around certain atoms, such as sulfur in the case of the compound studied in paper , can be distorted tetrahedral. Intermolecular interactions, including hydrogen bonds and π-π interactions, play a significant role in the stabilization of the crystal structure. These findings suggest that the target compound may also exhibit a complex three-dimensional structure with specific conformational preferences and non-covalent interactions that stabilize its molecular conformation.

Chemical Reactions Analysis

The related compounds exhibit a range of chemical behaviors due to their functional groups. For example, the presence of a piperidine ring and a quinolinone moiety can lead to various intermolecular interactions, as seen in the crystal structures of similar compounds . These interactions can influence the reactivity and the chemical transformations that the compounds can undergo. Theoretical calculations, such as density functional theory (DFT), can be used to predict the reactivity and identify reactive sites on the molecular surface .

Physical and Chemical Properties Analysis

Spectroscopic techniques, including IR, NMR, and X-ray diffraction, are essential tools for characterizing the physical and chemical properties of compounds . Theoretical calculations complement these techniques by providing insights into electronic properties, such as the HOMO-LUMO energy gap, which can influence the optical and electronic behavior of the compound . Thermal properties are also important, with thermogravimetric analysis revealing the temperature range over which a compound is stable . For the target compound, similar analyses would be necessary to fully understand its physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Piperidine Derivatives

Piperidine derivatives serve as versatile building blocks in the synthesis of complex molecular structures, demonstrating significant potential in medicinal chemistry due to their presence in numerous bioactive compounds. For example, Malkova et al. (2016) highlighted the transformation of piperidine rings into hexahydroazocine cycles, showcasing an uncommon expansion reaction significant for developing new synthetic pathways (Malkova, A. V., et al., 2016). Similarly, Escolano et al. (2006) discussed the use of phenylglycinol-derived oxazolopiperidone lactams as intermediates for synthesizing piperidine-containing natural products, emphasizing their utility in creating diverse and structurally complex entities (Escolano, C., Amat, M., & Bosch, J., 2006).

Cyclopropyl Compounds

The reactivity and incorporation of cyclopropyl groups into larger molecular frameworks are of significant interest due to their influence on molecular stability and reactivity. Pokhodylo et al. (2010) explored the synthesis of heterocycles with cyclopropyl substituents, contributing to the development of novel compounds with potential biological activity (Pokhodylo, N., Matiichuk, V., & Obushak, N. D., 2010).

Quinoline Derivatives

Quinoline and its derivatives are crucial in pharmaceutical research due to their therapeutic properties. The synthesis and structural analysis of quinoline derivatives have led to the discovery of compounds with antimicrobial and antiproliferative activities. For instance, Prasad et al. (2018) detailed the synthesis and evaluation of a novel quinoline derivative, demonstrating its potential in antiproliferative applications (Prasad, S. B., et al., 2018).

Wirkmechanismus

Target of action

The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . .

Mode of action

The exact mode of action would depend on the specific targets of the compound. The 1,2,4-oxadiazole ring in the compound might interact with these targets, leading to changes in their function .

Biochemical pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with a 1,2,4-oxadiazole ring have been found to interact with various biochemical pathways depending on their specific targets .

Eigenschaften

IUPAC Name |

4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c26-18-11-16(15-5-1-2-6-17(15)22-18)21(27)25-9-3-4-13(12-25)10-19-23-20(24-28-19)14-7-8-14/h1-2,5-6,11,13-14H,3-4,7-10,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLBKTXJLZBHGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)CC4=NC(=NO4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzamide](/img/structure/B2507286.png)

![Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2507288.png)

![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2507305.png)